![molecular formula C10H12OS B13241392 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13241392.png)
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C₁₀H₁₂OS It is characterized by the presence of a sulfanyl group attached to a dimethylphenyl ring and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylthiophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dimethylthiophenol and chloroacetaldehyde.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to promote the reaction.
Product Isolation: The product is isolated through standard purification techniques, such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification methods, such as distillation or crystallization, to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: 2-[(3,4-Dimethylphenyl)sulfanyl]acetic acid.
Reduction: 2-[(3,4-Dimethylphenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The aldehyde group can form Schiff bases with amines, which may be relevant in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3,4-Dimethylphenyl)sulfanyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[(3,4-Dimethylphenyl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
3,4-Dimethylthiophenol: The parent thiophenol compound without the acetaldehyde moiety.
Uniqueness
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde is unique due to the presence of both a sulfanyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity.
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C10H12OS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-5,7H,6H2,1-2H3 |
Clé InChI |
NRTWDEQFVMKHOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SCC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



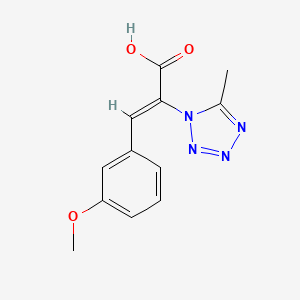
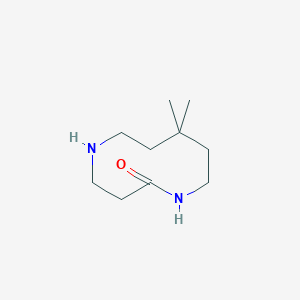
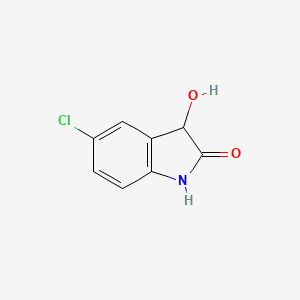
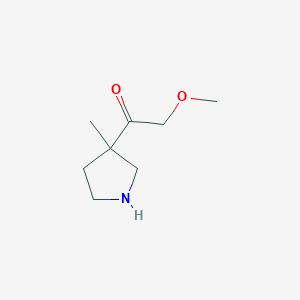

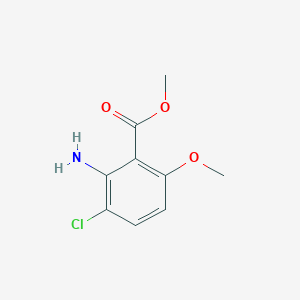
![(2-Methoxyethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13241349.png)

![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13241354.png)
![tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13241356.png)
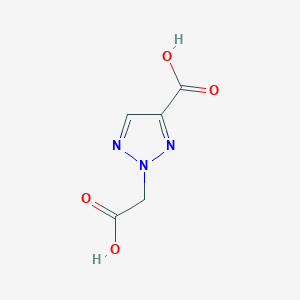

![4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol](/img/structure/B13241397.png)
